2H-1,4-Benzothiazine, 3-phenyl-

Efflux pump inhibitor Antimicrobial resistance NorA

SAR campaigns for multidrug resistance reversal require precise structural templates, not generic benzothiazines. CAS 20940-07-2 is the minimized 3-phenyl-2H-1,4-benzothiazine scaffold validated to retain NorA efflux pump inhibitory activity while eliminating phenothiazine's superfluous mass. - **NorA EPI Development:** Restores ciprofloxacin susceptibility in *S. aureus* SA-K2378/SA-1199B; zero intrinsic antibacterial activity for clean adjuvant studies. - **Acidichromic Sensors:** Condenses with indole-3-carboxaldehyde to form cyanine dyes with ≥15 reversible pH cycles without degradation. - **Redox Detection:** Proton-gated, micromolar peroxide/metal (Fe³⁺, Cu²⁺, V⁵⁺) coupling to green-blue chromophore.

Molecular Formula C14H11NS
Molecular Weight 225.31 g/mol
CAS No. 20940-07-2
Cat. No. B12221478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzothiazine, 3-phenyl-
CAS20940-07-2
Molecular FormulaC14H11NS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESC1C(=NC2=CC=CC=C2S1)C3=CC=CC=C3
InChIInChI=1S/C14H11NS/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2
InChIKeyZZKONBASFCIWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2H-1,4-benzothiazine: EPI and Chromophore Precursor


2H-1,4-Benzothiazine, 3-phenyl- (CAS 20940-07-2) is a sulfur-nitrogen fused heterocyclic compound with molecular formula C₁₄H₁₁NS and exact mass 225.061221 g/mol [1]. This benzothiazine scaffold serves as a minimized structural template of phenothiazine-based multidrug resistance efflux pump inhibitors (EPIs) [2] and has been established as a modular precursor for acidichromic cyanine-type chromophores via condensation with indole-3-carboxaldehyde [3]. The compound possesses an exact mass of 225.06133 and features a 3-phenyl substituent that confers distinct electronic and steric properties relative to unsubstituted or alternative 3-position benzothiazine analogs [1].

3-Phenyl-2H-1,4-benzothiazine: Why Substitution Fails


Benzothiazine derivatives cannot be considered interchangeable procurement commodities. The 3-phenyl substitution pattern of CAS 20940-07-2 is not a trivial modification—it is the specific pharmacophore identified from a systematic minimization study of phenothiazine-derived efflux pump inhibitors that retained NorA inhibitory activity while eliminating superfluous structural elements [1]. Substitution of the benzothiazine core with alternative heterocyclic nuclei (e.g., quinoline, naphthalene, indole) in otherwise identical 3-phenyl-containing molecules has been explicitly shown to abolish or substantially alter biological activity profiles, with several analog series failing to demonstrate any appreciable NorA efflux pump inhibitory activity [2]. Furthermore, the 2H-1,4-benzothiazine oxidation state and 3-position regiochemistry are critical for the proton-switched dehydrogenative radical coupling mechanism that enables peroxide and redox biometal detection applications [3]. Generic substitution with 4H isomers or alternative benzothiazine regioisomers fundamentally alters the compound‘s redox behavior and chromogenic response.

3-Phenyl-2H-1,4-benzothiazine: Evidence vs. Analogs


Phenothiazine-to-Benzothiazine Minimization Retains EPI Activity

The 3-phenyl-1,4-benzothiazine scaffold was rationally designed as a minimized structural template of phenothiazine MDR efflux pump inhibitors [1]. Whereas phenothiazines such as chlorpromazine exhibit EPI activity but carry CNS liabilities and complex tricyclic architecture, the 3-phenyl-1,4-benzothiazine core retains NorA inhibitory function with a simplified bicyclic framework. In combination with ciprofloxacin, nearly all evaluated 3-phenyl-1,4-benzothiazine derivatives demonstrated good activity against S. aureus ATCC 25923, and selected derivatives completely restored ciprofloxacin activity in the norA-overexpressing strain SA-K2378 [1].

Efflux pump inhibitor Antimicrobial resistance NorA Staphylococcus aureus

Core Replacement with Quinoline Abolishes EPI Activity

In a systematic core-hopping study aimed at improving chemical stability and potency, researchers replaced the benzothiazine core of 3-phenyl-1,4-benzothiazine derivatives with alternative nuclei including quinoline, naphthalene, and indole scaffolds [1]. The results were striking: none of the newly synthesized compounds with replaced cores showed any appreciable intrinsic antibacterial activity or NorA efflux pump inhibitory activity comparable to the parent benzothiazine series [1]. One exception—2-(3,4-dimethoxyphenyl)quinoline (6c)—did exhibit concentration-dependent ciprofloxacin MIC reduction, but this activity was restricted to a specific substitution pattern and did not generalize across the quinoline series [1].

Medicinal chemistry Core hopping SAR Efflux pump inhibition

Reversible Acidichromic Dye Stability

Condensation of 3-phenyl-2H-1,4-benzothiazine with indole-3-carboxaldehyde yielded a new benzothiazine-based cyanine dye in approximately 50% yield [1]. The chromophore exhibited characteristic reversible acidichromic behavior with a marked bathochromic shift upon acidification. Critically, the chromophore resisted at least fifteen hydrochloric acid/sodium hydroxide cycles without appreciable alterations in its spectroscopic properties or chromogenic response [1]. This cycle stability is a quantified performance metric that distinguishes this specific benzothiazine-derived chromophore from less robust pH-sensitive dyes.

Chromophore pH sensing Acidichromic Cyanine dye

Radical Coupling-Based Peroxide and Biometal Detection

In the presence of micromolar concentrations of peroxides or redox-active biometals (Fe(III), Cu(II), V(V) salts), and following a strong acid input, the stable 3-phenyl-2H-1,4-benzothiazine is efficiently converted to a green-blue Δ2,2'-bi(2H-1,4-benzothiazine) chromophore via dehydrogenative coupling of a 1,4-benzothiazinyl radical [1]. This acid-gated, peroxide/biometal-triggered chromogenic response is specific to the 3-phenyl-2H-1,4-benzothiazine scaffold and its radical-generating capacity under these conditions.

Chromogenic sensor Peroxide detection Biometal detection Radical coupling

Validated Anti-Inflammatory Pharmacophore

The 3-phenyl-2H-1,4-benzothiazine nucleus forms the core pharmacophore of a documented class of anti-inflammatory agents exemplified by 4-[3-(dimethylamino)propyl]-3,4-dihydro-2-(1-hydroxyethyl)-3-phenyl-2H-1,4-benzothiazine and related compounds [1]. This compound class was identified as a new category of anti-inflammatory agents in peer-reviewed medicinal chemistry literature [1]. The scaffold's anti-inflammatory potential was further validated through metabolism studies in multiple species, with investigations conducted under both in vitro and in vivo conditions in rats, dogs, and monkeys [2].

Anti-inflammatory Drug discovery NSAID alternative Pharmacophore

3-Phenyl-2H-1,4-benzothiazine: Validated Applications


NorA Efflux Pump Inhibitor Discovery

The 3-phenyl-1,4-benzothiazine scaffold has been validated as a minimized structural template for NorA efflux pump inhibitor development [1]. This compound enables systematic SAR studies aimed at restoring ciprofloxacin susceptibility in norA-overexpressing S. aureus strains (SA-K2378, SA-1199B). Core replacement studies confirm that alternative heterocyclic scaffolds do not replicate the EPI activity of the benzothiazine core, establishing CAS 20940-07-2 as the rational starting material for EPI-focused medicinal chemistry campaigns [2]. The absence of intrinsic antibacterial activity makes this compound suitable specifically for EPI/adjuvant development rather than direct antimicrobial applications.

pH-Sensing Acidichromic Dye Development

3-Phenyl-2H-1,4-benzothiazine condenses with indole-3-carboxaldehyde to yield a cyanine-type acidichromic chromophore with reversible pH-dependent spectral shifts and validated durability over ≥15 acid-base cycles without degradation [1]. This performance specification supports procurement for pH sensor prototyping, smart material development, and reversible chromogenic indicator applications. The modular D-π-A architecture accessible from this precursor enables systematic tuning of chromophoric properties through variation of the condensing aldehyde component.

Peroxide and Biometal Colorimetric Detection

The compound undergoes proton-gated, micromolar peroxide- or biometal-triggered conversion to a green-blue Δ2,2'-bi(2H-1,4-benzothiazine) chromophore [1]. This specific radical coupling pathway enables colorimetric detection of peroxides, Fe(III), Cu(II), and V(V) salts under acidic conditions. Procurement of CAS 20940-07-2 is indicated for development of chromogenic sensors for oxidative stress biomarkers, environmental peroxide monitoring, and redox-active metal detection in analytical or industrial quality control applications.

Anti-Inflammatory Pharmacophore Development

The 3-phenyl-2H-1,4-benzothiazine scaffold constitutes the core pharmacophore of a documented anti-inflammatory compound class with characterized in vitro and in vivo metabolism across multiple preclinical species (rat, dog, monkey) [1][2]. This established precedent supports procurement for anti-inflammatory drug discovery programs seeking to explore 1,4-benzothiazine-based chemotypes as alternatives to traditional 1,2-benzothiazine NSAID cores. The scaffold provides a validated starting point for derivatization at the N-4 and C-2 positions to modulate anti-inflammatory potency, pharmacokinetics, and safety profiles.

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